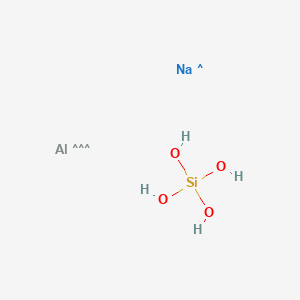
4-Hydroxymandelonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of enantiopure cyanohydrins, such as 4-Hydroxymandelonitrile, can be efficiently catalyzed by hydroxynitrile lyases. These enzymes are employed in the synthesis of key synthons for a variety of important chemicals. Notably, hydroxynitrile lyases partially purified from Prunus dulcis seeds have shown promising potential in the synthesis of (R)-mandelonitrile and related compounds, demonstrating high yield and enantiopurity (Yıldırım, Tükel, & Alagöz, 2014). Furthermore, microbial cell factories, such as engineered Escherichia coli, have been utilized for the production of 4-Hydroxymandelic acid, indicating a biotechnological approach to synthesizing related compounds (Fei-Fei, Zhao, Li, Qiao, & Zhao, 2016).
Molecular Structure Analysis
The molecular structure of 4-Hydroxymandelonitrile and its derivatives has been extensively studied, revealing insights into the enzymatic mechanisms involved in their synthesis. Studies on hydroxynitrile lyases, such as those from wild apricot (Prunus armeniaca), highlight the enzyme's role in the synthesis of enantiopure mandelonitrile with high selectivity and efficiency, emphasizing the significance of molecular structure in enzymatic catalysis (Asif & Bhalla, 2017).
Chemical Reactions and Properties
Hydroxynitrile lyases catalyze the decomposition of cyanohydrins, including 4-Hydroxymandelonitrile, into carbonyl compounds and hydrogen cyanide. This reaction underlines the versatility of these enzymes in both the synthesis and breakdown of cyanohydrins, demonstrating their potential in industrial applications for the production of enantiopure compounds (Hajnal et al., 2013).
Physical Properties Analysis
The physical properties of 4-Hydroxymandelonitrile derivatives have been explored to understand their stability and reactivity. The study of hydroxynitrile lyases from cyanogenic millipedes, for example, revealed enzymes with high specific activity and stability, offering insights into the physical properties that contribute to their catalytic efficiency (Yamaguchi et al., 2018).
Chemical Properties Analysis
Research on hydroxynitrile lyases and related enzymes has elucidated the chemical properties essential for the synthesis of 4-Hydroxymandelonitrile and its derivatives. The biochemical and structural characterization of these enzymes highlights their role in facilitating the cleavage and synthesis of cyanohydrins, reflecting the complex chemical properties underlying these reactions (Hussain et al., 2012).
Wissenschaftliche Forschungsanwendungen
Biomanufacturing with Engineered Bacteria
4-Hydroxymandelonitrile serves as a valuable aromatic fine chemical, often utilized for producing pharmaceuticals and food additives. Notably, a study engineered E. coli to produce 4-hydroxymandelic acid (4-HMA), closely related to 4-Hydroxymandelonitrile, from renewable resources, indicating its potential in biomanufacturing. This engineered strain efficiently co-fermented glucose and xylose, major components in agricultural biomass, to produce 15.8 g/L of 4-HMA in a fed-batch fermentation process over 60 hours (Li et al., 2016).
Enzyme-Catalyzed Synthesis
A study developed a process model for the enzyme-catalyzed conversion of 4-hydroxybenzaldehyde into (R)-4-hydroxymandelonitrile. This process involved the use of Prunus amygdalus hydroxynitrile lyase in a biphasic system, demonstrating the feasibility of producing (R)-4-hydroxymandelonitrile with 90% conversion and 95% enantiomeric excess (Willeman et al., 2002).
Synthesis of Enantiopure Cyanohydrins
4-Hydroxymandelonitrile is pivotal in the synthesis of enantiopure cyanohydrins, key synthons for numerous chemicals. A study optimized the immobilization of hydroxynitrile lyase from Prunus dulcis seeds, revealing its potential in preparing various enantiopure (R)-mandelonitrile derivatives with high yield and enantiopurity (Yıldırım et al., 2014).
Cyanogenic Glucoside Biosynthesis
Research into the biosynthesis of the cyanogenic glucoside taxiphyllin revealed the involvement of 4-hydroxymandelonitrile. This study provided insights into the metabolic pathways in Triglochin maritima, highlighting the role of 4-hydroxymandelonitrile in the formation of important plant secondary metabolites (Hösel & Nahrstedt, 1980).
Hydrolysis of Nitriles
4-Hydroxymandelonitrile also finds its application in the hydrolysis of nitriles to carboxylic acids, a process crucial for producing various chemicals. A study demonstrated the effectiveness of an immobilized nitrilase in the stereoselective hydrolysis of mandelonitrile to R-(-)-mandelic acid, suggesting its industrial relevance in producing hydroxy analogues of methionine derivatives (Rey et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOOPXDSCKBLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926975 | |
| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymandelonitrile | |
CAS RN |
13093-65-7, 6851-36-1 | |
| Record name | α,4-Dihydroxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymandelonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-4-Hydroxymandelonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)





